

Spectroscopic Data for 6-Bromo-3-nitroquinoline: An In-depth Technical Guide

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Compound of Interest

Compound Name: 6-Bromo-3-nitroquinoline

CAS No.: 36255-28-4

Cat. No.: B1503131

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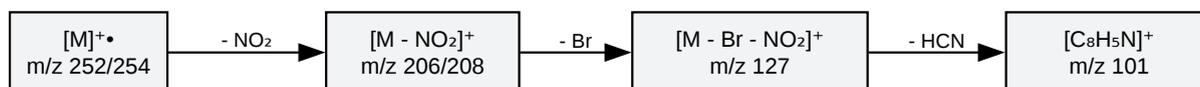
This technical guide provides a comprehensive overview of the spectroscopic data for **6-Bromo-3-nitroquinoline**, a key intermediate in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth analysis and field-proven insights into the structural characterization of this molecule using nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy.

Introduction: The Significance of 6-Bromo-3-nitroquinoline

6-Bromo-3-nitroquinoline is a disubstituted quinoline, a heterocyclic scaffold of immense importance in drug discovery. The quinoline core is present in numerous natural products and synthetic compounds with a wide range of biological activities. The strategic placement of a bromine atom at the C-6 position and a nitro group at the C-3 position creates a unique electronic and steric profile, making it a versatile building block for the synthesis of more complex molecules. The bromine atom serves as a convenient handle for cross-coupling reactions, while the electron-withdrawing nitro group modulates the reactivity of the quinoline ring system. Accurate and thorough spectroscopic characterization is the bedrock upon which all subsequent chemical and biological investigations are built, ensuring the identity, purity, and structural integrity of the compound.

Molecular Structure and Atom Numbering

A clear understanding of the molecular architecture is essential for the correct interpretation of spectroscopic data. The structure and standardized atom numbering for **6-Bromo-3-nitroquinoline** are presented below. This numbering system will be used consistently throughout this guide for the assignment of spectroscopic signals.



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Caption: Predicted fragmentation pathway for **6-Bromo-3-nitroquinoline**.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: FTIR Spectroscopy

- **Sample Preparation:** For a solid sample, a KBr (potassium bromide) pellet is typically prepared. A small amount of **6-Bromo-3-nitroquinoline** is finely ground with dry KBr powder. The mixture is then pressed into a thin, transparent disc.
- **Data Acquisition:** The KBr pellet is placed in the sample holder of an FTIR spectrometer. An infrared beam is passed through the sample, and the detector measures the amount of light transmitted at each wavelength.
- **Data Processing:** The data is presented as a spectrum of absorbance or transmittance versus wavenumber (cm^{-1}).

Experimental Infrared (IR) Data [\[1\]](#)

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
1537, 1519	Asymmetric N-O stretch	Nitro group (-NO₂)
1341	Symmetric N-O stretch	Nitro group (-NO ₂)
~1600-1450	C=C and C=N stretching	Aromatic ring
~1200-1000	C-Br stretch	Aryl-Bromine

| ~850-800 | C-H out-of-plane bending | Substituted benzene |

Interpretation: The IR spectrum is dominated by strong absorption bands characteristic of the nitro group. The asymmetric and symmetric stretching vibrations are clearly visible at 1537/1519 cm⁻¹ and 1341 cm⁻¹, respectively. [1]The presence of aromatic C=C and C=N stretching bands confirms the quinoline core, while the C-Br stretch and C-H bending vibrations provide further evidence for the overall structure.

Conclusion

The spectroscopic data presented in this guide provide a robust and self-validating framework for the characterization of **6-Bromo-3-nitroquinoline**. The combined application of NMR, MS, and IR spectroscopy allows for the unambiguous determination of its chemical structure, providing a solid foundation for its use in research and development. The methodologies and interpretations detailed herein serve as a reliable reference for scientists working with this and related heterocyclic compounds.

References

- Royal Society of Chemistry (n.d.). Supporting Information for a scientific publication. While the specific publication is not cited in the provided search results, the data for **6-bromo-3-nitroquinoline** (4d) is referenced within a supporting information document.
- PubChem (n.d.). 6-Bromoquinoline. National Center for Biotechnology Information. Available at: [\[Link\]](#)

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Sources

- [1. rsc.org \[rsc.org\]](https://www.rsc.org)
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